trans-2-(4-Fluoro-3-methylphenyl)cyclopentanol
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Overview
Description
trans-2-(4-Fluoro-3-methylphenyl)cyclopentanol: is a chemical compound with the molecular formula C12H15FO and a molecular weight of 194.25 g/mol . It is a fluorinated cyclopentanol derivative, characterized by the presence of a fluoro and methyl group on the phenyl ring attached to the cyclopentanol structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Fluoro-3-methylphenyl)cyclopentanol typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with cyclopentanone in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by reduction to yield the desired product .
Industrial Production Methods: it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(4-Fluoro-3-methylphenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluoro-substituted phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: trans-2-(4-Fluoro-3-methylphenyl)cyclopentanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities .
Biology and Medicine: The compound’s fluorinated structure is of interest in medicinal chemistry for the development of pharmaceuticals. Fluorine atoms can significantly alter the biological activity and metabolic stability of compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
Comparison with Similar Compounds
- trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol
- trans-2-(4-Fluoro-3-methylphenyl)cyclopentanone
Comparison: trans-2-(4-Fluoro-3-methylphenyl)cyclopentanol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both fluoro and methyl groups provides distinct properties compared to other similar compounds .
Properties
IUPAC Name |
(1R,2S)-2-(4-fluoro-3-methylphenyl)cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-8-7-9(5-6-11(8)13)10-3-2-4-12(10)14/h5-7,10,12,14H,2-4H2,1H3/t10-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXWGKMGMZNGJI-CMPLNLGQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCCC2O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H]2CCC[C@H]2O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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